N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-9(2)7-17(14,15)12-8-11(3,13)10-5-4-6-16-10/h4-6,9,12-13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHACHAYAIXBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C)(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide typically involves the reaction of furan derivatives with appropriate sulfonamide precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan moieties in antiviral applications. For instance, derivatives of furan have been investigated for their inhibitory effects against viral proteases, particularly those associated with SARS-CoV-2. Research indicates that modifications to the furan structure can enhance binding affinity and specificity towards viral targets, making it a promising scaffold for drug development against COVID-19 and other viral infections .
2. Anticancer Properties
The compound has also been explored for its anticancer properties. Studies have shown that certain sulfonamide derivatives can inhibit tumor growth in various cancer models, including head and neck cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .
3. Enzyme Inhibition
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a role in various physiological processes and diseases, including glaucoma and epilepsy. This inhibition can lead to therapeutic effects by modulating the enzyme's activity .
Biochemical Applications
1. Drug Design and Development
The structural features of this compound make it an attractive candidate for structure-based drug design. Its ability to form hydrogen bonds and π-π interactions with target proteins enhances its potential as a lead compound in drug development .
2. Molecular Probes
This compound can be utilized as a molecular probe in biochemical assays due to its specific interactions with biomolecules. Its furan ring can participate in various chemical reactions, making it useful for studying enzyme mechanisms and cellular processes.
Environmental Applications
1. Pollution Remediation
Research indicates that sulfonamide compounds can be effective in the remediation of environmental pollutants, particularly in wastewater treatment processes where they can degrade harmful substances through microbial action or chemical reactions .
2. Monitoring Environmental Contaminants
This compound may also serve as a marker for monitoring the presence of sulfonamide residues in environmental samples, contributing to studies on pollution control and public health.
Data Tables
| Application Area | Potential Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Inhibition of viral proteases |
| Anticancer agents | Induction of apoptosis | |
| Enzyme inhibitors | Modulation of enzyme activity | |
| Biochemistry | Drug design | Structure-based optimization |
| Molecular probes | Specific biomolecule interactions | |
| Environmental Science | Pollution remediation | Degradation of pollutants |
| Environmental monitoring | Detection of sulfonamide residues |
Case Studies
- SARS-CoV-2 Inhibitors Study : A study identified novel inhibitors based on furan derivatives that showed significant activity against SARS-CoV-2 main protease with IC50 values indicating strong binding affinity . This highlights the relevance of this compound as a scaffold for developing antiviral drugs.
- Cancer Research : In preclinical trials, sulfonamide derivatives demonstrated substantial tumor growth inhibition in xenograft models, suggesting their potential utility as anticancer agents .
- Environmental Application Research : Studies have shown that specific sulfonamides can effectively reduce concentrations of pollutants in wastewater through microbial degradation pathways, indicating their role in environmental remediation efforts .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of furan-2-yl , hydroxypropyl , and branched sulfonamide groups. Below is a comparative analysis with compounds from the provided evidence:
Key Observations :
- Sulfonamide vs. Sulfinamide : The sulfonamide group (SO₂NH) offers greater stability and hydrogen-bonding capacity compared to sulfinamides (SO·NH) in .
- Hydroxypropyl Chain: The hydroxyl group distinguishes it from analogs with non-polar alkyl or sulfanyl-ethyl chains (e.g., ), likely enhancing aqueous solubility .
Physicochemical Properties (Hypothetical Comparison)
While explicit data for the target compound is unavailable, properties can be inferred from structural analogs:
Implications :
- The hydroxyl group may improve bioavailability compared to nitroacetamide or dichloro-phenyl analogs.
- Branched sulfonamide substituents could reduce steric hindrance compared to bulkier groups in –2 .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This sulfonamide derivative features a furan ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Mechanisms of Biological Activity
- Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit certain enzymes. For example, they can act as inhibitors of carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. Studies have shown that modifications in the sulfonamide structure can significantly impact its inhibitory potency against different CA isoforms .
- Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competitive inhibition can lead to bacterial growth inhibition.
- Antioxidant Properties : Some studies suggest that compounds with furan moieties possess antioxidant properties, which may contribute to their overall biological efficacy .
In Vitro Studies
Various studies have assessed the biological activity of this compound through in vitro assays:
Case Studies
- Ames Test Results : The compound was evaluated in the Ames test, where it exhibited strong mutagenicity, indicating potential risks associated with its use .
- Carbonic Anhydrase Inhibition : In a study focusing on various derivatives of sulfonamides, this compound demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX), suggesting its potential application in cancer therapy .
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
